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Compound of Interest

Tert-butyl 3-iodopyrrolidine-1-
Compound Name:
carboxylate

Cat. No.: B1344807

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl 3-iodopyrrolidine-
1-carboxylate, a key building block in modern medicinal chemistry. It includes its chemical
identity, physical and spectroscopic properties, a detailed experimental protocol for its
synthesis, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

tert-Butyl 3-iodopyrrolidine-1-carboxylate is a heterocyclic organic compound widely utilized
as a synthetic intermediate. Its structure features a pyrrolidine ring substituted with an iodine
atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen
atom. The IUPAC name for this compound is tert-butyl 3-iodopyrrolidine-1-carboxylate.[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.
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Property Value Source(s)

tert-butyl 3-iodopyrrolidine-1-

UPAC Name carboxylate s
CAS Number 774234-25-2 [1]
Molecular Formula CoH16INO2 [1]
Molecular Weight 297.13 g/mol [1]
Monoisotopic Mass 297.02258 Da [1]

) Not specified (often an oil or
Physical Form ) ) N/A
low-melting solid)

Melting Point Data not available N/A

Boiling Point Data not available N/A

Synthesis of tert-Butyl 3-lodopyrrolidine-1-
carboxylate

The most common and direct route for the synthesis of tert-butyl 3-iodopyrrolidine-1-
carboxylate involves the iodination of its corresponding alcohol precursor, tert-butyl 3-
hydroxypyrrolidine-1-carboxylate. This transformation is typically achieved under mild
conditions using an Appel-type reaction or by converting the alcohol to a good leaving group
(e.g., a mesylate or tosylate) followed by nucleophilic substitution with an iodide salt.

Experimental Protocol: lodination of tert-Butyl 3-
hydroxypyrrolidine-1-carboxylate

This protocol is a representative procedure based on standard iodination methods for
secondary alcohols.

Materials:
o tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate

e Triphenylphosphine (PPhs)
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e Imidazole

e lodine (I2)

e Dichloromethane (DCM), anhydrous

o Saturated aqueous sodium thiosulfate (Na2S20s3) solution

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NacCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
« Silica gel for column chromatography

e Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:

e To a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous
dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5
eq) and imidazole (2.0 eq).

e Stir the mixture at O °C until all solids have dissolved.

e Add iodine (I2) (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction
mixture will typically turn from a dark brown/purple to a lighter yellow or orange upon
completion.

o Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate
solution to consume excess iodine.

o Transfer the mixture to a separatory funnel and wash sequentially with saturated agueous
sodium bicarbonate solution and brine.
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» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-
iodopyrrolidine-1-carboxylate.

Spectroscopic Data

Characterization of the final product is typically performed using NMR spectroscopy and mass

spectrometry.
H NMR (CDCls, 400 MHz) 13C NMR (CDCls, 101 MHz)
Representative chemical shifts (d) in ppm Representative chemical shifts (d) in ppm
~4.30 (m, 1H, -CHI-) ~154.5 (C=0)
~3.80-3.40 (M, 4H, -CH2-N-CH2-) ~80.0 (-C(CHs)3)
~2.40-2.10 (M, 2H, -CH2-CHI-) ~55.0, ~53.0 (-CH2-N-CHz-)
1.46 (s, 9H, -C(CHs)3) ~39.0 (-CH2-CHI-)

~28.4 (-C(CH3)3)

~25.0 (-CHI-)

Note: Actual chemical shifts and multiplicities may vary slightly. Data is representative and
based on typical values for similar structures.

Visualization of Synthetic Workflow

The synthesis of tert-butyl 3-iodopyrrolidine-1-carboxylate and its subsequent use can be
visualized as a logical workflow.
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Caption: Synthetic pathway from the hydroxy precursor to the iodinated intermediate and its

subsequent reaction.

Applications in Drug Discovery and Development

tert-Butyl 3-iodopyrrolidine-1-carboxylate serves as a versatile building block in the

synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The

iodine atom is an excellent leaving group, making the 3-position of the pyrrolidine ring
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susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety
of functional groups, which is a critical strategy in structure-activity relationship (SAR) studies.

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in
numerous approved drugs. The ability to functionalize this core at a specific position with
stereochemical control makes this reagent highly valuable.

Logical Relationship in Synthesis

The chemical logic for using this intermediate is straightforward: it provides a stable, protected
pyrrolidine ring that can be selectively functionalized via the displacement of the iodide.
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Eert—ButyI 3—|odopyrrolld|ne—l—carboxylatej—b( (C-3 Position) Functional Groups

Click to download full resolution via product page

Caption: Logical relationships of the key features of the title compound for synthetic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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